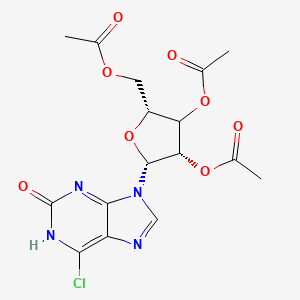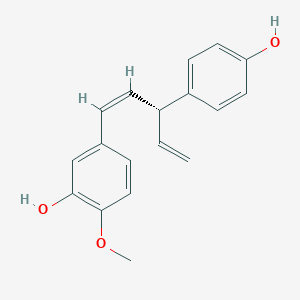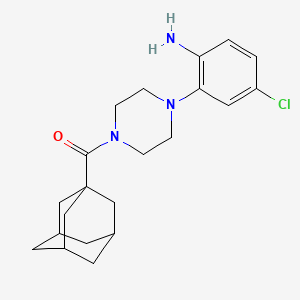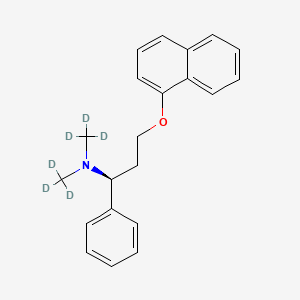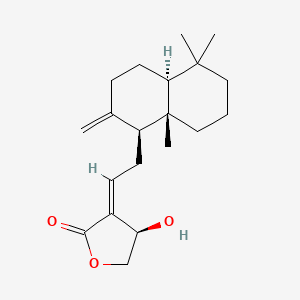
isocoronarin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocoronarin D is a natural diterpenoid compound found in the rhizomes of Hedychium coronarium, a plant belonging to the Zingiberaceae family. This compound has garnered significant attention due to its bioactive properties, including its potential anticancer effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isocoronarin D can be synthesized through microbial transformation. One method involves the use of the fungus Cunninghamella echinulata NRRL 1386, which transforms this compound into three new metabolites: 3β-hydroxythis compound, 6α-hydroxythis compound, and 3β,7α-dihydroxythis compound . The structures of these new compounds are elucidated using spectroscopic techniques .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from the rhizomes of Hedychium coronarium. The plant is cultivated and harvested, and the rhizomes are processed to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Isocoronarin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed: The major products formed from the reactions of this compound include hydroxylated derivatives such as 3β-hydroxythis compound, 6α-hydroxythis compound, and 3β,7α-dihydroxythis compound .
Applications De Recherche Scientifique
Isocoronarin D has a wide range of scientific research applications. In chemistry, it is used as a starting material for synthesizing other bioactive compounds. In biology and medicine, this compound is studied for its anticancer properties and its ability to induce fetal hemoglobin production.
Mécanisme D'action
The mechanism of action of isocoronarin D involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis and cell cycle arrest in cancer cells through the JNK1/2 signaling pathway . This pathway plays a crucial role in regulating cell growth and survival, making this compound a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Isocoronarin D is part of the labdane diterpenoid family, which includes compounds such as coronarin D, coronarin B, and zerumin A . Compared to these similar compounds, this compound exhibits unique bioactive properties, particularly its ability to induce fetal hemoglobin production and its potent anticancer effects. This uniqueness makes this compound a valuable compound for further research and development.
List of Similar Compounds:- Coronarin D
- Coronarin B
- Zerumin A
- (E)-labda-8(17),12-diene-15,16-dial
- Zedoarol
- Zedoarondiol
- Germacrone-1,10-epoxide
- Germacrone-4,5-epoxide
- Zingiberenol
Is there anything else you would like to know about this compound?
Propriétés
Formule moléculaire |
C20H30O3 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(3E,4R)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one |
InChI |
InChI=1S/C20H30O3/c1-13-6-9-17-19(2,3)10-5-11-20(17,4)15(13)8-7-14-16(21)12-23-18(14)22/h7,15-17,21H,1,5-6,8-12H2,2-4H3/b14-7+/t15-,16-,17-,20+/m0/s1 |
Clé InChI |
WCYYIFXENZTEHA-HBSPNOSKSA-N |
SMILES isomérique |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C/3\[C@H](COC3=O)O)(C)C |
SMILES canonique |
CC1(CCCC2(C1CCC(=C)C2CC=C3C(COC3=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



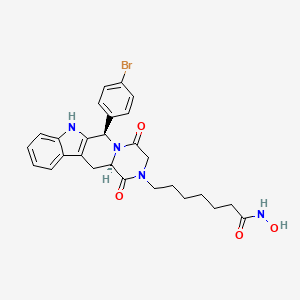
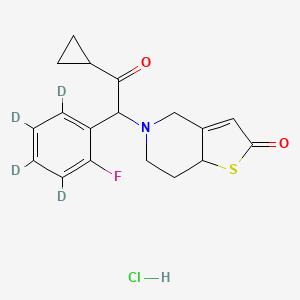
![prop-2-enyl (6S,6aS)-3-[3-[[(6S,6aS)-6-hydroxy-2-methoxy-8-methylidene-5-[[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl]-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B12398458.png)

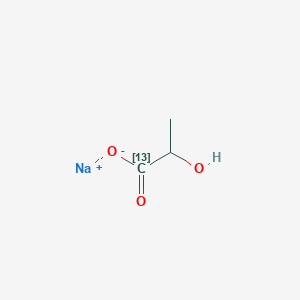
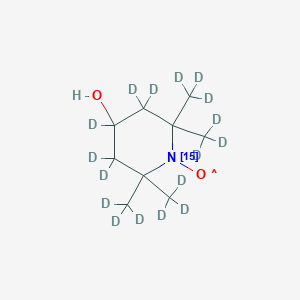
![(2Z)-2-[(2E,4E)-5-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12398473.png)
![(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12398479.png)
